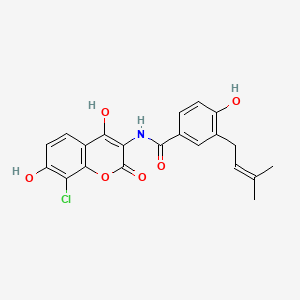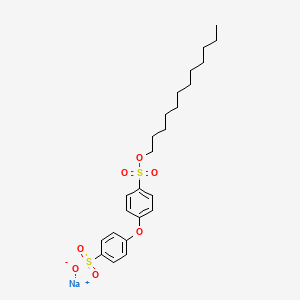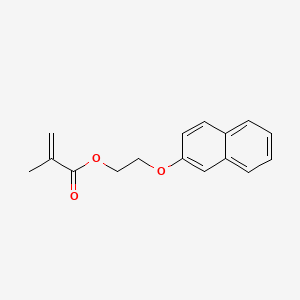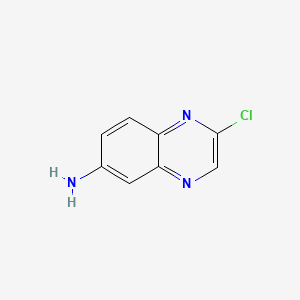
Chlorobiocic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobiocic acid is a hydroxycoumarin.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Chlorobiocic acid, along with 3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin, has been identified as inhibitors of DNA gyrase in Micrococcus luteus, a bacterium. These compounds show weak antibacterial activity against M. luteus cells, hinting at potential applications in targeting bacterial infections, though their efficiency is limited due to challenges in cell penetration (Althaus, Dolak, & Reusser, 1988).
Antioxidant and Anti-inflammatory Effects
Chlorogenic acid, a phenolic compound related to this compound, demonstrates significant antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are highly relevant in the context of metabolic syndrome and associated disorders, suggesting a potential role of this compound derivatives in managing these conditions (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Anticarcinogenic Properties
Chlorogenic acid, closely related to this compound, has been investigated for its anti-carcinogenic effects. The literature suggests that it might play a role in reducing the risk of various diseases, including cancer, through its anti-diabetic, anti-inflammatory, and anti-obesity impacts (Tajik, Tajik, Mack, & Enck, 2017).
Role in Food Industry
In the food industry, chlorogenic acid shows promise as a natural molecule for food preservation due to its antimicrobial properties against a range of organisms including bacteria, yeasts, and viruses. This makes it a candidate for use in dietary supplements and functional foods (Wang et al., 2022).
Anti-angiogenic Properties
Chlorogenic acid inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting potential use in treatments targeting abnormal blood vessel growth. It affects angiogenic markers and modulates signaling pathways, which could be relevant in therapeutic applications for diseases involving angiogenesis (Lin, Hu, Zhou, & Cheung, 2017).
Electrochemical Analysis
Electrochemical sensors and biosensors have been developed for detecting chlorogenic acid, underlining its significance in health and nutritional research. These methods are efficient for quantifying chlorogenic acid and its derivatives, indicating its importance in various studies (Munteanu & Apetrei, 2021).
Stability and Bioavailability
The stability and bioavailability of chlorogenic acid, which is structurally similar to this compound, have been subjects of research. Understanding its stability under different conditions and its metabolic pathways in the body can inform its effective use in various applications (Dawidowicz & Typek, 2010).
Therapeutic Applications
Chlorogenic acid shows promise in relieving and preventing diabetes mellitus and its complications, such as diabetic nephropathy and retinopathy. This highlights a potential area for this compound derivatives in therapeutic applications (Yan et al., 2020).
Eigenschaften
CAS-Nummer |
114515-20-7 |
|---|---|
Molekularformel |
C21H18ClNO6 |
Molekulargewicht |
415.826 |
IUPAC-Name |
N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide |
InChI |
InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
GQENLIMEQYDTDJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(C(=C(C=C3)O)Cl)OC2=O)O)O)C |
Synonyme |
chlorobiocic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)





![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)
![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)